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Compound of Interest

Compound Name: Steviolbioside

Cat. No.: B1681143 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Steviolbioside, a diterpenoid glycoside found in the leaves of Stevia rebaudiana, is a natural

sweetener of significant interest in the food and pharmaceutical industries. Its structural

characterization and quantification are crucial for quality control and product development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous identification and quantification of steviolbioside. This document provides a

detailed protocol for the 1H and 13C NMR analysis of steviolbioside, including sample

preparation, data acquisition, and processing.

Experimental Protocols
A comprehensive NMR analysis of steviolbioside involves both one-dimensional (1D) and

two-dimensional (2D) experiments to ensure accurate structural elucidation and assignment of

all proton and carbon signals.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a preferred solvent for steviol

glycosides as it provides good signal dispersion and allows for the observation of
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exchangeable protons (e.g., hydroxyl groups)[1]. Other solvents like pyridine-d5 have also

been used[2][3].

Sample Concentration: For qualitative analysis, a concentration of 1-10 mg of

steviolbioside in 0.5-0.6 mL of DMSO-d6 is typically sufficient[1]. For quantitative NMR

(qNMR), precise weighing of the sample is required, with concentrations often in the range of

20 mM[1].

Procedure:

Accurately weigh 1-10 mg of the steviolbioside sample using an analytical balance

(±0.01 mg).

Dissolve the sample in 600 μL of DMSO-d6 in a clean, dry vial.

Vortex the mixture until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

NMR experiments should be performed on a high-field spectrometer (e.g., 400 MHz or higher)

for optimal resolution.

Instrumentation: A Bruker AVANCE NMR spectrometer (or equivalent) equipped with a 5 mm

triple-resonance inverse detection probe is suitable for these analyses[1].

Temperature: All experiments should be carried out at a constant temperature, typically 298

K (25 °C)[1].

Referencing: Chemical shifts (δ) are expressed in parts per million (ppm) and referenced to

the residual solvent signal of DMSO-d6 (δH = 2.50 ppm, δC = 39.51 ppm)[1].

1D NMR Experiments:

¹H NMR:

Purpose: To obtain a proton spectrum for structural confirmation and quantification.
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Parameters:

Pulse sequence: zg30 or similar

Flip angle: 30° (for qualitative) or 90° (for quantitative)[1]

Spectral width: ~12-15 ppm

Acquisition time: 2-4 seconds[1]

Relaxation delay (d1): 1-5 seconds (for qualitative) or 60 seconds (for quantitative to

ensure full relaxation)[1]

Number of scans: 8-16 (can be adjusted based on sample concentration)

¹³C NMR:

Purpose: To obtain a carbon spectrum for complete structural characterization.

Parameters:

Pulse sequence: zgpg30 or similar with proton decoupling

Flip angle: 30°

Spectral width: ~200-220 ppm

Acquisition time: 1-2 seconds

Relaxation delay (d1): 2-5 seconds

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

2D NMR Experiments:

¹H-¹H COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings within the molecule, aiding in the

assignment of adjacent protons.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate directly bonded proton and carbon atoms.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,

which is crucial for connecting different structural fragments, such as the aglycone and the

sugar moieties[1][4].

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To identify protons that are close in space, which helps in determining the

stereochemistry of the molecule.

General 2D NMR Parameters:

Data points in F2: 2048

Increments in F1: 256-512

The data should be processed with appropriate window functions (e.g., sine-bell) and zero-

filling to enhance resolution[1].

Data Presentation
The following tables summarize the reported 1H and 13C NMR chemical shifts for

steviolbioside. It is important to note that chemical shifts can vary slightly depending on the

solvent, temperature, and pH.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Steviolbioside in DMSO-d6.
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Position ¹H Chemical Shift (δ, ppm)

Steviol Aglycone

1α 0.83

1β 1.62

2α 1.41

2β 1.89

3α 1.01

3β 1.76

5α 1.05

6α 1.83

6β 1.95

7α 1.29

7β 1.48

9α 0.92

11α 1.55

11β 1.65

12α 1.78

12β 1.88

14α 1.08

14β 2.12

15α 1.70

15β 1.98

17a 4.80

17b 4.95
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18-CH₃ 1.10

20-CH₃ 0.95

Glucosyl Unit I (Inner)

1' 4.38 (d, J=7.8 Hz)

2' 3.01

3' 3.15

4' 3.08

5' 3.12

6'a 3.42

6'b 3.65

Glucosyl Unit II (Outer)

1'' 4.25 (d, J=7.7 Hz)

2'' 2.90

3'' 3.08

4'' 3.01

5'' 3.18

6''a 3.45

6''b 3.68

Data compiled from various sources and may require verification with authentic standards.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Steviolbioside in DMSO-d6.
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Position ¹³C Chemical Shift (δ, ppm)

Steviol Aglycone

1 39.5

2 18.2

3 37.2

4 43.5

5 56.5

6 21.5

7 41.2

8 42.8

9 53.5

10 39.2

11 20.2

12 35.8

13 85.5

14 43.2

15 46.8

16 154.5

17 103.5

18 28.5

19 176.5

20 15.8

Glucosyl Unit I (Inner)

1' 95.8
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2' 82.5

3' 76.5

4' 70.2

5' 77.2

6' 61.2

Glucosyl Unit II (Outer)

1'' 104.5

2'' 73.5

3'' 76.8

4'' 69.8

5'' 77.5

6'' 60.8

Data compiled from various sources and may require verification with authentic standards.

Mandatory Visualization
The following diagram illustrates the general workflow for the 1H and 13C NMR analysis of

steviolbioside.

Caption: Workflow for 1H and 13C NMR Analysis of Steviolbioside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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